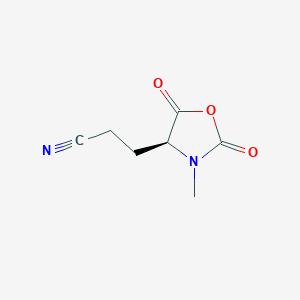
(S)-3-(3-Methyl-2,5-dioxooxazolidin-4-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(3-Methyl-2,5-dioxooxazolidin-4-yl)propanenitrile is a chemical compound with a complex structure that includes an oxazolidinone ring and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Methyl-2,5-dioxooxazolidin-4-yl)propanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable amino acid derivative with a nitrile group. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(3-Methyl-2,5-dioxooxazolidin-4-yl)propanenitrile can undergo various chemical reactions, including:
Reduction: The nitrile group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL).
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: LiAlH4 in anhydrous ether, followed by aqueous workup.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Reduction: Primary amine.
Hydrolysis: Carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-3-(3-Methyl-2,5-dioxooxazolidin-4-yl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (S)-3-(3-Methyl-2,5-dioxooxazolidin-4-yl)propanenitrile depends on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The nitrile group can interact with active site residues, while the oxazolidinone ring provides structural stability and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-propanyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate: This compound has a similar oxazolidinone ring but differs in the substituent attached to the ring.
3-[(4S)-4-Methyl-2,5-dioxo-4-imidazolidinyl]methyl benzonitrile: This compound also contains a nitrile group and a similar ring structure but with different substituents.
Uniqueness
(S)-3-(3-Methyl-2,5-dioxooxazolidin-4-yl)propanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the nitrile group and the oxazolidinone ring allows for a wide range of chemical transformations and applications.
Propriétés
Numéro CAS |
160880-93-3 |
|---|---|
Formule moléculaire |
C7H8N2O3 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile |
InChI |
InChI=1S/C7H8N2O3/c1-9-5(3-2-4-8)6(10)12-7(9)11/h5H,2-3H2,1H3/t5-/m0/s1 |
Clé InChI |
BAWOLYPFLHYRTN-YFKPBYRVSA-N |
SMILES |
CN1C(C(=O)OC1=O)CCC#N |
SMILES isomérique |
CN1[C@H](C(=O)OC1=O)CCC#N |
SMILES canonique |
CN1C(C(=O)OC1=O)CCC#N |
Synonymes |
4-Oxazolidinepropanenitrile,3-methyl-2,5-dioxo-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















